4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
The compound 4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. Its structure includes:
- A 4-methyl group on the diazepine ring.
- A (4-methylphenyl)sulfonyl (p-toluenesulfonyl) substituent at the 5-position.
This sulfonyl group enhances polarity and may improve solubility, making it pharmacokinetically favorable.
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-13(2)11-17(20)18-15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKPVNEHCSHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.401 g/mol
- CAS Number : 56187-04-3
- Melting Point : 172–176 °C
- Boiling Point : 736.9 °C at 760 mmHg
- Density : 1.325 g/cm³
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while displaying weaker activity against others .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating neurodegenerative diseases. Compounds similar to this benzodiazepine have shown strong inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM against urease and AChE .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Urease |
| Compound B | 0.63 ± 0.001 | AChE |
| Compound C | 6.28 ± 0.003 | Urease |
Antiviral Activity
Benzodiazepine derivatives have been investigated for their antiviral properties, particularly against HIV. Certain derivatives have been shown to inhibit HIV replication effectively at low concentrations (e.g., R86183 inhibits HIV-1 replication at concentrations as low as 0.3 nM), suggesting a promising avenue for further research in antiviral therapies .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Binding Affinity : The compound demonstrates significant binding affinity to bovine serum albumin (BSA), indicating potential for drug delivery applications.
- Docking Studies : Computational studies have elucidated the interaction patterns between the compound and various amino acids in target proteins, enhancing the understanding of its pharmacodynamics .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related benzodiazepine compounds:
- A study conducted by Nafeesa et al. synthesized several new molecules incorporating the benzodiazepine framework and assessed their antibacterial and enzyme inhibitory activities.
"The synthesized compounds were evaluated for their pharmacological potential as antibacterial agents and AChE and urease inhibitors" .
Comparison with Similar Compounds
Research Findings and Implications
Anti-HIV Potential: Benzoyl derivatives inhibit HIV-1 RT by competing with nucleotide substrates, but their low solubility limits in vivo efficacy. The target compound’s sulfonyl group may address this limitation .
Structural Optimization : The sulfonyl group’s balance of solubility and stability positions the target compound as a promising candidate for further antiviral or CNS-targeted drug development .
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Compounds
The most common route to 1,5-benzodiazepines involves acid-catalyzed condensation of o-phenylenediamine (OPDA) with β-keto esters or diketones. For 4-methyl substitution, ethyl acetoacetate serves as the preferred carbonyl component:
Procedure (adapted from Koizumi et al., 2007):
- OPDA (1.08 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) are mixed in acetonitrile (10 mL)
- H-MCM-22 zeolite catalyst (100 mg) added under nitrogen
- Stirred at 25°C for 2–3 hours
- Filtered and concentrated to yield 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Key Parameters (Alizadeh & Zohreh, 2010):
- Catalyst: H-MCM-22 increases reaction rate 4-fold vs. uncatalyzed
- Solvent: Acetonitrile > DMF > THF (yields 85% vs. 72% vs. 68%)
- Temperature: Room temperature optimal (higher temps promote decomposition)
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times while maintaining yields:
Optimized Conditions (Kidwai & Mothsra, 2007):
| Parameter | Value |
|---|---|
| Power | 300 W |
| Time | 8–12 minutes |
| Temperature | 120°C |
| Yield | 89–92% |
This method eliminates solvent requirements and achieves completion in <15 minutes, compared to 6–8 hours for conventional heating.
Sulfonylation at N(5)
Direct Sulfonylation with Tosyl Chloride
The N(5) position demonstrates higher nucleophilicity compared to N(1), enabling regioselective sulfonylation:
Stepwise Protocol (Yoon et al., 2003):
- Dissolve 4-methyl-1,5-benzodiazepin-2-one (1.76 g, 10 mmol) in anhydrous DCM (20 mL)
- Add triethylamine (2.02 g, 20 mmol) under ice cooling
- Slowly add 4-methylbenzenesulfonyl chloride (2.10 g, 11 mmol) in DCM (5 mL)
- Stir at 0°C → RT for 12 hours
- Wash with 5% HCl (2×15 mL), dry over Na2SO4, and concentrate
Yield Optimization (Sokolovskaya et al., 2017):
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 12 | 78 |
| Pyridine | THF | 24 | 65 |
| DBU | Acetonitrile | 6 | 82 |
Solid-Phase Sulfonylation
For combinatorial chemistry applications, polymer-supported synthesis improves purification:
Resin-Bound Approach (Lyubimov et al., 2017):
- Load benzodiazepine core onto Wang resin via ester linkage
- Sulfonylate with TsCl (3 eq) and DIEA (6 eq) in DMF
- Cleave with TFA/H2O (95:5)
- Obtain product in 84% purity without chromatography
Alternative Synthetic Routes
Multicomponent Reaction Strategy
Shaabani et al. (2013) developed a one-pot synthesis combining:
- o-Phenylenediamine
- Ethyl acetoacetate
- 4-Toluenesulfonyl isocyanate
Reaction Scheme:
$$ \text{OPDA} + \text{ethyl acetoacetate} + \text{TsNCO} \xrightarrow{\text{CH}_3\text{CN}} \text{Target Compound} $$
Advantages:
- Convergent synthesis (58% overall yield)
- Avoids isolation of intermediates
Enzymatic Resolution
Asymmetric hydrogenation using Ir catalysts achieves enantiomeric excess >90%:
Catalytic System (Sokolovskaya et al., 2017):
- [Ir(COD)Cl]2 with (R)-Binap/(S)-Phanephos ligand mix
- H2 pressure: 50 bar
- ee: 92–95%
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl3):
δ 7.82 (d, J=8.2 Hz, 2H, Ts Ar-H),
7.35 (d, J=8.0 Hz, 2H, Ts Ar-H),
7.20–7.08 (m, 4H, benzodiazepine Ar-H),
4.15 (q, J=6.8 Hz, 1H, NCH2),
3.72 (d, J=14.4 Hz, 1H, CH2),
3.25 (s, 3H, NCH3),
2.45 (s, 3H, Ts CH3),
2.10–1.95 (m, 2H, CH2)
13C NMR (100 MHz, CDCl3):
δ 170.2 (C=O),
144.1 (Ts C-SO2),
136.5–122.3 (Ar-C),
58.4 (NCH2),
43.7 (NCH3),
21.6 (Ts CH3)
Chromatographic Purity
HPLC Conditions:
- Column: C18, 4.6×150 mm
- Mobile phase: MeCN/H2O (70:30)
- Retention time: 6.8 min
- Purity: ≥98% (UV 254 nm)
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo-Lab Cost |
|---|---|---|
| o-PDA | $12/g | $4/g |
| Tosyl Chloride | $8/g | $3/g |
| H-MCM-22 Catalyst | $150/g | $45/g |
Catalyst recycling achieves 7–9 reuse cycles without significant activity loss.
Environmental Impact
Process Mass Intensity (PMI):
- Traditional route: 86
- Microwave-assisted: 32
- Solid-phase: 41
Microwave synthesis reduces solvent waste by 63% compared to batch processes.
Q & A
Basic Questions
Q. What are the established synthetic pathways for 4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one?
- Methodological Answer : Synthesis typically involves multi-step procedures, including:
- Ring formation : Condensation of precursors like dibenzoazepine derivatives with sulfonylating agents under reflux conditions.
- Functionalization : Introduction of the 4-methylphenylsulfonyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization to isolate the target compound.
- Key reagents include acetic anhydride, phosphorous oxychloride, and controlled pH buffers to stabilize intermediates .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the benzodiazepine core .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Receptor Binding Studies : Radioligand displacement assays (e.g., GABA receptor binding using H-diazepam as a tracer).
- Functional Assays : Electrophysiological techniques (e.g., concentration-clamp on isolated neurons to measure chloride currents) .
- Enzyme Inhibition Screens : Testing against kinases or proteases to assess selectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. inverse agonist effects)?
- Methodological Answer : Contradictions often arise from:
- Concentration-Dependent Effects : As seen in benzodiazepine derivatives, inverse agonists like fl-CCE reduce GABA responses at low concentrations (<3 µM) but augment them at higher doses (>6 µM) .
- Receptor Subtype Specificity : Use subtype-selective cell lines (e.g., α1/β2/γ2 vs. α5/β3/γ2 GABA receptors) to isolate effects.
- Comparative Studies : Parallel testing with reference compounds (e.g., diazepam as a full agonist) under identical conditions .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Elevated temperatures (80–120°C) for ring closure, but avoiding decomposition.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps.
- Design of Experiments (DOE) : Statistical tools like response surface methodology to balance variables (pH, solvent polarity) .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software (AutoDock, Schrödinger) to model binding poses in GABA receptor pockets.
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
- QSAR Models : Correlate structural descriptors (logP, polar surface area) with activity data from analogous compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental activity?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in docking software to better reflect receptor flexibility.
- Validate Assay Conditions : Ensure experimental pH and ion concentrations match physiological relevance.
- Meta-Analysis : Compare results across multiple studies to identify consensus mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
